3,3'-(Oxybis(1,3-dioxoisoindoline-5,2-diyl))dibenzoic acid
Overview
Description
3,3’-(Oxybis(1,3-dioxoisoindoline-5,2-diyl))dibenzoic acid is a complex organic compound with the molecular formula C30H16N2O9 and a molecular weight of 548.5 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Oxybis(1,3-dioxoisoindoline-5,2-diyl))dibenzoic acid typically involves the direct solution polycondensation of 2,2′-(5,5′-oxybis(1,3-dioxoisoindoline-5,2-diyl))bis(2-phenylacetic acid) with 4,4′-diaminodiphenylsulfone . This reaction is carried out in N-methyl-2-pyrrolidone (NMP) as the solvent, and the resulting product is characterized using techniques such as Fourier transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy .
Industrial Production Methods
The use of high-purity reagents and controlled reaction conditions is crucial to ensure the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
3,3’-(Oxybis(1,3-dioxoisoindoline-5,2-diyl))dibenzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3,3’-(Oxybis(1,3-dioxoisoindoline-5,2-diyl))dibenzoic acid has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and nanocomposites with unique properties.
Mechanism of Action
The mechanism of action of 3,3’-(Oxybis(1,3-dioxoisoindoline-5,2-diyl))dibenzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 3,3’- (1,3-phenylenedi-2,1-ethynediyl)bis-: Another complex organic compound with similar structural features.
4,4 -(1,2-Diphenylethene-1,2-diyl)dibenzoic acid: Known for its aggregation-induced emission properties and used in dye applications.
Uniqueness
3,3’-(Oxybis(1,3-dioxoisoindoline-5,2-diyl))dibenzoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
3-[5-[2-(3-carboxyphenyl)-1,3-dioxoisoindol-5-yl]oxy-1,3-dioxoisoindol-2-yl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H16N2O9/c33-25-21-9-7-19(13-23(21)27(35)31(25)17-5-1-3-15(11-17)29(37)38)41-20-8-10-22-24(14-20)28(36)32(26(22)34)18-6-2-4-16(12-18)30(39)40/h1-14H,(H,37,38)(H,39,40) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEYVFAOPABSKQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC5=C(C=C4)C(=O)N(C5=O)C6=CC=CC(=C6)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H16N2O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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